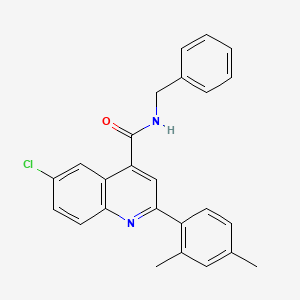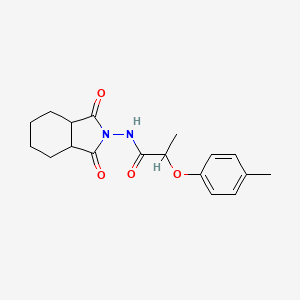![molecular formula C20H25ClN2O4S2 B4267817 1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4267817.png)
1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine
Overview
Description
1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine, also known as BCTP, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1).
Mechanism of Action
1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine acts as a competitive antagonist for mGluR1, which means that it binds to the same site as the natural ligand, glutamate, and prevents its activation of the receptor. By blocking the activation of mGluR1, 1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine reduces the release of excitatory neurotransmitters, such as glutamate, and thereby reduces neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine can reduce the severity of symptoms in animal models of neurological disorders, such as Parkinson's disease and epilepsy. 1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has also been shown to reduce the release of glutamate and other excitatory neurotransmitters in the brain, which can have a neuroprotective effect.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine in lab experiments is its selectivity for mGluR1, which allows for more precise targeting of this receptor subtype. However, one limitation is that 1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has a relatively short half-life in vivo, which can make it difficult to maintain a consistent level of receptor blockade over time.
Future Directions
There are several future directions for research on 1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine. One area of interest is the potential use of 1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine in the treatment of neurological disorders, such as Parkinson's disease and epilepsy. Another area of interest is the development of more potent and selective mGluR1 antagonists, which could have even greater therapeutic potential. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine and its potential limitations in clinical applications.
Conclusion:
In conclusion, 1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine, or 1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine, is a chemical compound that has gained attention in scientific research for its potential as a selective antagonist for mGluR1. 1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to have neuroprotective effects and reduce the severity of symptoms in animal models of neurological disorders. While there are limitations to its use in lab experiments, 1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has the potential to be a valuable tool in the study and treatment of neurological disorders.
Scientific Research Applications
1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has been studied for its potential as a selective antagonist for mGluR1, which is a G protein-coupled receptor that plays a role in synaptic plasticity and neuronal excitability. By selectively blocking mGluR1, 1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to reduce the severity of symptoms in animal models of neurological disorders, such as Parkinson's disease and epilepsy.
properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(4-chlorophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S2/c1-20(2,3)16-4-8-18(9-5-16)28(24,25)22-12-14-23(15-13-22)29(26,27)19-10-6-17(21)7-11-19/h4-11H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQODJNPIPFQFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4267737.png)

![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4267750.png)
![N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4267763.png)
![2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4267765.png)
![2-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4267768.png)
![2-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4267782.png)

![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4267791.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267809.png)
![N-[3-cyano-5-methyl-4-(4-propylphenyl)-2-thienyl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B4267810.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4267823.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4267828.png)